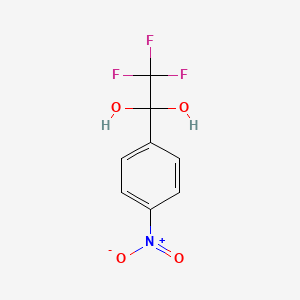
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol is an organic compound characterized by the presence of a nitrophenyl group and a trifluoroethane diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol typically involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Reduction: 1-(4-Aminophenyl)-2,2,2-trifluoroethane-1,1-diol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoroethane diol moiety can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol: Unique due to the presence of both nitrophenyl and trifluoroethane diol groups.
1-(4-Nitrophenyl)-2,2,2-trifluoroethane-1,1-dione: Lacks the diol moiety, resulting in different chemical properties.
1-(4-Aminophenyl)-2,2,2-trifluoroethane-1,1-diol: Contains an amino group instead of a nitro group, leading to different reactivity.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a trifluoroethane diol moiety
Eigenschaften
Molekularformel |
C8H6F3NO4 |
|---|---|
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)7(13,14)5-1-3-6(4-2-5)12(15)16/h1-4,13-14H |
InChI-Schlüssel |
JFVHMGYMENBNDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













